AMPA receptor modulator-3

AMPA receptor potentiation maximal efficacy rat cerebellar Purkinje neurons

Neuroscience researchers requiring robust AMPA receptor potentiation in synaptic deficit models face variability due to subunit selectivity differences among PAMs. AMPA receptor modulator-3 (LY392098) resolves this with a defined GluR1-4 selectivity profile (EC50 0.20 µM GluR4i to 1.89 µM GluR3i) and higher maximal efficacy than cyclothiazide, CX516, and aniracetam. • Validated in UCMS mouse model at 5 mg/kg i.p., reducing depressive-like behaviors (weight loss, fur deterioration, immobility). • Defined subunit selectivity enables concentration-response dissection of native AMPAR composition. • Reference standard for biarylpropylsulfonamide SAR campaigns. • ≥98% purity; in stock for immediate global shipping.

Molecular Formula C18H22FNO2S
Molecular Weight 335.4 g/mol
CAS No. 211311-39-6
Cat. No. B1675688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPA receptor modulator-3
CAS211311-39-6
SynonymsLY392098;  LY 392098;  LY-392098.
Molecular FormulaC18H22FNO2S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=CC=C2F
InChIInChI=1S/C18H22FNO2S/c1-13(2)23(21,22)20-12-14(3)15-8-10-16(11-9-15)17-6-4-5-7-18(17)19/h4-11,13-14,20H,12H2,1-3H3
InChIKeyCECANHFDVPUVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMPA Receptor Modulator-3 (CAS 211311-39-6): A Selective Biarylpropylsulfonamide Positive Allosteric Modulator for iGluR Research


AMPA receptor modulator-3 (also known as LY392098 or LY 392098) is a biarylpropylsulfonamide-class small molecule that functions as a selective, centrally active positive allosteric modulator (PAM) of AMPA-type ionotropic glutamate receptors [1]. The compound acts by binding to an allosteric site distinct from the glutamate orthosteric binding pocket, enhancing agonist-stimulated ion influx without directly activating the receptor [2]. Unlike classical benzamide-type ampakines such as CX516, this sulfonamide series exhibits distinct structure-activity relationships and subunit selectivity profiles that inform its utility in neuroscience research applications focused on mammalian nervous system function, including learning and memory paradigms [3].

Why AMPA Receptor Modulator-3 Cannot Be Interchanged with Generic AMPA PAMs or Other Sulfonamide Analogs


Generic substitution among AMPA receptor positive allosteric modulators is scientifically unsound due to pronounced differences in subunit selectivity, maximal efficacy, and auxiliary protein dependence. Biarylpropylsulfonamide PAMs such as LY392098 exhibit distinct GluR subunit preference profiles compared to clinical-stage sulfonamide analogs like LY451395 (mibampator), which shows differential TARP-dependent efficacy [1]. Even within the sulfonamide class, compounds demonstrate varying degrees of potentiation across homomeric GluR1-4 subtypes and are influenced differently by auxiliary transmembrane AMPAR regulatory proteins (TARPs) that shape native receptor pharmacology [2]. Consequently, experimental outcomes obtained with LY392098 cannot be extrapolated to structurally related PAMs, and procurement decisions must be guided by the specific quantitative differentiation evidence provided below.

Quantitative Differentiation of AMPA Receptor Modulator-3: Evidence-Based Selection Metrics


Superior Maximal Efficacy Relative to Cyclothiazide, CX516, and Aniracetam in Rat Neuronal Preparations

In acutely isolated rat cerebellar Purkinje neurons, LY392098 demonstrated higher maximal efficacy than all other AMPA receptor potentiators examined, including cyclothiazide, CX516, and aniracetam, when potentiating currents elicited by 100 µM glutamate [1]. While LY404187 exhibited greater potency, LY392098 achieved the highest ceiling effect among the five compounds compared in a head-to-head experimental series [2].

AMPA receptor potentiation maximal efficacy rat cerebellar Purkinje neurons

GluR Subunit Selectivity Profile Across Homomeric Human AMPA Receptors

LY392098 enhances glutamate (100 µM)-stimulated ion influx through recombinant homomeric human AMPAR ion channels with EC50 values of 1.77 µM (GluR1(i)), 0.22 µM (GluR2(i)), 0.56 µM (GluR2(o)), 1.89 µM (GluR3(i)), and 0.20 µM (GluR4(i)) [1]. This subunit selectivity profile demonstrates an approximately 8-9 fold difference in potency between the most sensitive subunit (GluR4(i), EC50 0.20 µM) and the least sensitive subunit (GluR3(i), EC50 1.89 µM) [2].

AMPA receptor subunit selectivity GluR1-4 recombinant ion channels

Selectivity for AMPA Receptors Over NMDA, Kainate, and Voltage-Gated Calcium Channels

LY392098 exhibited minimal activity on NMDA receptor responses, voltage-gated calcium channel currents, and GluR5 kainate receptor currents when tested across native neuronal preparations [1]. This selectivity profile was established in cultured rat hippocampal neurons (NMDA and calcium channel currents) and acutely isolated rat dorsal root ganglion neurons (GluR5 kainate receptor currents) [2].

AMPA receptor selectivity off-target activity ion channel pharmacology

Potentiation of iGluR4 Flip Expressed in HEK-293 Cells: Defined EC50 for Standardized Screening

AMPA receptor modulator-3 (Compound 5e) potentiates responses mediated by 100 µM L-glutamate in HEK-293 cells expressing iGluR4 flip with an EC50 value of 4.4 µM [1]. This assay system provides a standardized, reproducible benchmark for comparing potency across biarylpropylsulfonamide analogs and other AMPA PAM chemotypes evaluated under identical conditions .

iGluR4 flip recombinant receptor assay high-throughput screening

Optimal Research Applications for AMPA Receptor Modulator-3 Based on Quantitative Differentiation Evidence


Studies Requiring Maximal AMPA Receptor Potentiation Ceiling Effects

When experimental designs demand robust amplification of AMPA receptor-mediated currents rather than merely enhanced sensitivity at low modulator concentrations, LY392098 is the preferred choice based on its demonstrated higher maximal efficacy relative to cyclothiazide, CX516, and aniracetam in rat neuronal preparations [1]. This property is particularly valuable for overcoming synaptic deficits in disease models where near-maximal receptor activation is required to observe functional recovery.

Subunit-Specific Pharmacological Dissection of Native AMPA Receptor Populations

The distinct GluR subunit selectivity profile of LY392098, with EC50 values spanning 0.20 µM (GluR4(i)) to 1.89 µM (GluR3(i)) [2], enables researchers to employ concentration-response experiments to infer the relative contribution of specific GluR subtypes in native neurons or brain slice preparations. This approach is most informative when compared with subunit expression data from immunohistochemistry or single-cell RNA sequencing.

In Vivo Behavioral Studies of AMPA Receptor-Mediated Antidepressant-Like Effects

LY392098 has been validated in an unpredictable chronic mild stress (UCMS) model in BALB/c mice, where administration at 5 mg/kg (intraperitoneal) reduced weight loss, fur deterioration, and immobility in the tail suspension test, functioning similarly to classic antidepressants . Researchers investigating AMPA receptor modulation in mood disorder paradigms may prioritize this compound given the availability of established in vivo dosing and behavioral outcome data.

Structure-Activity Relationship Studies of Biarylpropylsulfonamide AMPA PAMs

As a characterized member of the biarylpropylsulfonamide class with defined iGluR4 flip potentiation (EC50 4.4 µM) [3] and subunit selectivity data across GluR1-4 [4], LY392098 serves as an appropriate reference compound for SAR campaigns aimed at optimizing potency, subunit selectivity, or TARP-dependent efficacy within this chemotype series.

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